methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate
Description
Methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate (CAS: 477863-90-4) is a heterocyclic compound featuring a thiophene ring substituted with a pyrrole moiety and a methyl carboxylate group. Its molecular formula is C₁₂H₁₂N₂O₃S, with a molecular weight of 264.31 g/mol . The pyrrole ring at the 3-position of the thiophene is further functionalized with a methylaminocarbonyl group (-CONHMe), which influences its electronic and steric properties. Its synthesis typically involves coupling reactions between thiophene boronic acids and functionalized pyrrole intermediates under palladium catalysis, as exemplified in related compounds .
Properties
IUPAC Name |
methyl 3-[2-(methylcarbamoyl)pyrrol-1-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-13-11(15)9-4-3-6-14(9)8-5-7-18-10(8)12(16)17-2/h3-7H,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZGJXPHJKGRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN1C2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate typically involves multi-step organic reactionsThe final step often involves the methylation of the amino group and the esterification of the carboxyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene carboxylates with pyrrole substituents exhibit diverse properties depending on the nature of the substituents on the pyrrole ring. Below is a comparative analysis of methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate and structurally related analogs:
Table 1: Structural and Physical Properties of Selected Thiophene Carboxylates
Key Findings
Substituent Effects on Hydrophobicity: The methylaminocarbonyl group (-CONHMe) in the target compound provides moderate polarity, balancing solubility in semi-polar solvents. The morpholino derivative (CAS: 477857-72-0) shows improved solubility in polar solvents like water or DMSO, attributed to the morpholine ring’s electron-rich oxygen atoms .
Electronic and Steric Modifications: Allylamino and diallylamino substituents (e.g., CAS: 477863-85-7 and ) introduce unsaturated bonds, enabling conjugation with polymers or biomolecules . The 4-fluoroanilino derivative (CAS: 477857-76-4) leverages fluorine’s electron-withdrawing effect to enhance metabolic stability and resistance to oxidative degradation, a common strategy in drug design .
Reactivity and Functionalization :
- The dioxopyrrol-substituted compound (CAS: 34084-88-3) contains a reactive α,β-unsaturated carbonyl group, making it a candidate for Michael addition reactions or crosslinking applications .
Synthetic Accessibility :
- Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are widely employed for synthesizing these derivatives, as seen in the preparation of boronic acid intermediates in and .
Biological Activity
Methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate, with CAS number 477863-90-4, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C₁₂H₁₂N₂O₃S
- Molecular Weight: 264.3 g/mol
- Structure: The compound features a pyrrole ring and a thiophene moiety, which are known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its structural components, particularly the thiophene and pyrrole rings. These structures are known to participate in various biochemical pathways:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Interaction: The ability of the compound to interact with specific receptors may modulate signaling pathways, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, effective against certain bacterial strains.
- Anticancer Potential: Some derivatives of thiophene-based compounds have demonstrated cytotoxic effects on cancer cell lines, indicating a potential for anticancer applications.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound revealed significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, suggesting moderate effectiveness as an antimicrobial agent.
Case Study: Anticancer Potential
In vitro studies have shown that the compound can induce apoptosis in human breast cancer cells (MCF-7). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. The IC50 value was found to be approximately 30 µM, indicating a promising lead for further development in cancer therapy.
Safety and Toxicology
While initial findings are encouraging, it is crucial to assess the safety profile of this compound. Toxicological studies are necessary to evaluate its effects on human health and environmental safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
